N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide is a heterocyclic compound that features both pyrimidine and pyrazine rings. These nitrogen-containing heterocycles are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.
Mechanism of Action
Target of Action
The compound N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide is a derivative of pyrazinamide . Pyrazinamide is an important first-line drug used in the treatment of tuberculosis . The primary target of pyrazinamide and its derivatives is the Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The active moiety of pyrazinamide is pyrazinoic acid (POA), which disrupts membrane energetics and inhibits membrane transport function at acid pH in Mycobacterium tuberculosis .
Mode of Action
The compound diffuses into active M. tuberculosis that express pyrazinamidase enzyme that converts pyrazinamide to the active form pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate intracellularly . This results in the disruption of membrane energetics and inhibition of membrane transport function at acid pH in Mycobacterium tuberculosis .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of new fatty acids, which are required for the growth and replication of Mycobacterium tuberculosis . Pyrazinamide and its analogs have been shown to inhibit the activity of purified FAS I , a key enzyme involved in fatty acid synthesis.
Result of Action
The result of the action of this compound is the inhibition of the growth and replication of Mycobacterium tuberculosis . By disrupting the bacterium’s ability to synthesize new fatty acids, the compound effectively halts the proliferation of the bacteria, thereby aiding in the treatment of tuberculosis .
Action Environment
The action of this compound is influenced by the environment within the Mycobacterium tuberculosis. The compound is active only at a slightly acid pH . This is because the acidic environment facilitates the conversion of the compound to its active form, pyrazinoic acid, and its subsequent accumulation within the bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide typically involves the coupling of a pyrimidine derivative with a pyrazine derivative. One common method is the Suzuki reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This method is favored for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki reactions under controlled conditions to ensure high purity and yield. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures, with careful monitoring of reaction parameters to optimize the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: This compound also features a pyrimidine ring and is studied for its biological activities.
N-methyl-2-pyridone-5-carboxamide: This compound has a similar structure and is used in various chemical and biological applications.
2-methoxy-5-methylpyrazine: This compound is structurally related and is used in the synthesis of other heterocyclic compounds.
Uniqueness
N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide is unique due to its specific combination of pyrimidine and pyrazine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c1-17-10-13-4-7(5-14-10)15-9(16)8-6-11-2-3-12-8/h2-6H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCPBDVQPCMDAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=NC=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.